Curcumaromin B

Glioblastoma Cancer Research Drug Discovery

Researchers requiring a structurally validated menthane monoterpene-coupled curcuminoid for glioblastoma or anti-inflammatory studies face limited sourcing options. Curcumaromin B (CAS 1810034-39-9) addresses this gap: • First-in-class menthane curcuminoid-structurally distinct from curcumin, DMC, and BDMC; substitution invalidates SAR conclusions • >7-fold greater anti-glioblastoma potency in U87-MG and U251 cells vs curcumin, with no acute toxicity in primary astrocytes • ≥96.5% purity (HPLC); yellow powder; supplied with CoA • Custom synthesis and bulk quantities available.

Molecular Formula C29H32O4
Molecular Weight 444.6 g/mol
Cat. No. B593502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurcumaromin B
Molecular FormulaC29H32O4
Molecular Weight444.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H32O4/c1-18(2)24-14-4-19(3)16-25(24)29-26(32)17-28(21-8-12-23(31)13-9-21)33-27(29)15-7-20-5-10-22(30)11-6-20/h5-13,15-16,18,24-25,28,30-31H,4,14,17H2,1-3H3/b15-7+/t24-,25+,28?/m1/s1
InChIKeyQTLHUCDVEQBBOE-OLGADAFQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Curcumaromin B Procurement Guide


Curcumaromin B is a structurally novel curcuminoid, representing the first example of a menthane monoterpene-coupled curcuminoid, isolated from the rhizomes of *Curcuma aromatica* Salisb. [1]. It is a phenolic compound with the molecular formula C29H32O4 and a molecular weight of 444.56 g/mol . As a natural product, it is available for research use, typically with a purity of ≥95% .

Structurally novel natural product for SAR and chemotaxonomic studies
Supports glioblastoma cell-model endpoint review and cytotoxicity profiling
Reported anti-inflammatory assay context via ROS pathway investigation

Why Generic Substitution Fails


Generic substitution with common curcuminoids like curcumin, demethoxycurcumin (DMC), or bisdemethoxycurcumin (BDMC) is not scientifically valid for studies requiring Curcumaromin B. Its unique chemical structure—a menthane monoterpene coupled to a linear diarylheptanoid core—is distinct from all other known curcuminoids [1]. This structural divergence drives quantifiably different biological activities, including a >7-fold increase in anti-glioblastoma potency compared to curcumin . Furthermore, its anti-inflammatory mechanism has been linked to reactive oxygen species (ROS) modulation, a pathway profile that may differ from other analogs . For experiments where these specific structural and biological features are the primary variables, substitution with any other compound will invalidate the study's hypotheses and conclusions.

Curcumin / DMC / BDMC
Lack the menthane monoterpene unit; scaffold-driven activity profile may not transfer
Curcumaromin A / C
Different terpene-coupling variants; structural class may yield distinct biological responses

Curcumaromin B Differentiation Guide


Superior Anti-Glioblastoma Potency vs. Curcumin

In a direct head-to-head comparison, Curcumaromin B (referred to as Compound B or ComB) demonstrated significantly greater anti-tumor activity against human glioblastoma cell lines than the parent compound, curcumin. The IC50 values for ComB were approximately 7.6-fold and 14.8-fold lower (i.e., more potent) than those for curcumin in U87-MG and U251 cell lines, respectively . Notably, this enhanced potency did not translate to increased cytotoxicity in primary rat astrocytes at an effective concentration of 1.5 µM, suggesting a degree of selectivity .

Anti-Glioblastoma Potency vs. Curcumin
Direct head-to-head comparison
IC50: 1.28 µM (U87-MG), 0.64 µM (U251) vs. Curcumin IC50: 9.78 µM, 9.50 µM
Reported cell-model response context supports cytotoxicity endpoint review
MTT assay data; primary astrocyte selectivity context noted
Glioblastoma Cancer Research Drug Discovery

First-in-Class Menthane Monoterpene-Coupled Curcuminoid

Curcumaromin B is not merely a minor structural variant; it represents the first-in-class example of a menthane monoterpene-coupled curcuminoid [1]. This means its chemical scaffold features a distinct menthane monoterpene unit covalently linked to the linear diarylheptanoid backbone, a structural feature absent in common curcuminoids like curcumin, DMC, and BDMC, as well as in the closely related Curcumaromins A and C, which are also novel but structurally different coupling variants [1].

First-in-Class Structural Scaffold
Class-level inference
Menthane monoterpene coupled to a linear diarylheptanoid core
Supports SAR and chemotaxonomic study fit
Structural elucidation by NMR and MS
Natural Products Chemistry Structural Biology Drug Discovery

Anti-Inflammatory Activity via ROS Modulation

Curcumaromin B has been documented to exhibit anti-inflammatory activity against reactive oxygen species (ROS) . While quantitative head-to-head data against specific comparators for this mechanism is not yet available in the public domain, this activity profile distinguishes it from the class-level inference that all curcuminoids share the same anti-inflammatory targets (e.g., COX-2, NF-κB). The reported ROS-linked activity suggests a potentially different mechanism of action compared to curcumin, which is known to inhibit TNF-induced NF-κB activation [1].

Anti-Inflammatory via ROS Modulation
Data to verify
Reported activity against reactive oxygen species; distinct from classical NF-κB inhibition
May support non-canonical pathway investigation
Supplier characterization; quantitative comparator data unavailable
Inflammation Immunology Oxidative Stress

Curcumaromin B Applications


Lead Optimization for Glioblastoma

Based on direct comparative evidence showing Curcumaromin B is 7- to 15-fold more potent than curcumin in reducing glioblastoma cell viability, this compound is a high-priority candidate for lead optimization programs targeting GBM. Its activity in U87-MG and U251 cell lines, coupled with a lack of acute toxicity in primary astrocytes, supports further in vitro and in vivo studies to establish its efficacy and safety profile .

SAR and Pharmacophore Modeling

As the first-in-class menthane monoterpene-coupled curcuminoid, Curcumaromin B serves as an essential molecular probe for SAR studies. Its unique scaffold can be used to build and validate pharmacophore models aimed at understanding how specific structural motifs (i.e., the terpene moiety) influence biological activities like cytotoxicity and anti-inflammatory effects [1].

Novel Anti-Inflammatory Mechanisms

The reported anti-inflammatory activity of Curcumaromin B against reactive oxygen species (ROS) suggests a mechanism distinct from the classical NF-κB inhibition associated with curcumin . This makes the compound a valuable tool for researchers aiming to dissect ROS-dependent inflammatory pathways or to identify new therapeutic targets for conditions driven by oxidative stress.

Library Screening for Oncology & Inflammation

For institutions and companies managing natural product screening libraries, Curcumaromin B represents a non-redundant, structurally novel entry. Its procurement ensures a more diverse chemical space is covered, increasing the probability of discovering new chemical entities with unique biological profiles, particularly for cancer and inflammation-related targets [1].

Application
Selection Property
Validation Focus
Glioblastoma cell-model studies
Cytotoxicity endpoint review
Differential cell-viability response vs. curcumin
SAR and pharmacophore modeling
Structural novelty context
Terpene moiety influence on bioactivity
ROS-linked inflammatory pathway research
Reported ROS modulation context
Differentiation from NF-κB-driven mechanisms
Natural product library screening
Non-redundant chemical scaffold
Diverse chemical space for oncology and inflammation targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


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